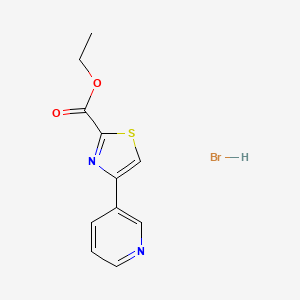

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide

Übersicht

Beschreibung

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is a synthetic organic compound that features a unique combination of pyridine, thiazole, and ester functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide typically involves multi-step organic reactions. One common method starts with the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed:

Oxidation: Thiazole N-oxides.

Reduction: Piperidine derivatives.

Substitution: Amides, esters with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it effective against various bacterial strains.

- Antiviral Properties : Studies suggest potential antiviral effects, possibly through the inhibition of viral replication mechanisms .

- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, disrupting biological pathways critical for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Antiviral Mechanism

Research focused on the antiviral properties of this compound against specific viral strains. The findings indicated that it could inhibit viral entry into host cells by binding to viral receptors, thus preventing infection .

Wirkmechanismus

The biological activity of Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their function, or interact with receptors, modulating signal transduction pathways. The thiazole and pyridine rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-(pyridin-2-yl)-1,3-thiazole-2-carboxylate

- Ethyl 4-(pyridin-4-yl)-1,3-thiazole-2-carboxylate

- Methyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate

Comparison: Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.

Biologische Aktivität

Ethyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the Hantzsch reaction, which combines α-haloketones with thiourea derivatives in polar solvents. The resulting compound can be characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity levels above 95% .

Biological Activity

1. Antimicrobial Activity:

this compound has demonstrated significant antimicrobial properties against various bacterial strains. The compound was tested against Escherichia coli, Staphylococcus aureus, and other pathogens using methods like the Kirby-Bauer disk diffusion assay. Results indicated considerable inhibition zones, suggesting effective antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Bacillus subtilis | 14 | 64 µg/mL |

2. Antioxidant Activity:

In addition to its antimicrobial effects, the compound has shown promising antioxidant activity in DPPH and hydroxyl radical scavenging assays. The results indicate that it can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

3. Anticancer Potential:

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 0.126 µM. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound displayed a strong correlation between concentration and antibacterial activity, indicating its potential for development into a new antibiotic agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This highlights its mechanism of action as a potential anticancer drug .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis and transesterification under specific conditions:

-

Hydrolysis to the carboxylic acid facilitates further derivatization (e.g., amidation).

-

Partial in situ transesterification with methanol-d<sub>4</sub> yields mixed ethyl/d<sub>3</sub>-methyl esters, confirmed via crystallography .

Amidation and Nucleophilic Substitution

The ester reacts with amines and hydrazines to form amides or hydrazides:

-

Hydrazide derivatives are intermediates for synthesizing heterocyclic systems like 1,3,4-thiadiazoles .

Cyclization and Heterocycle Formation

The thiazole ring participates in cyclocondensation reactions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazonoyl chlorides | EtOH, triethylamine, reflux | 5-Arylazothiazole derivatives | |

| Thiosemicarbazide | 2-Propanol, RT | 1,3,4-Thiadiazole fused systems |

-

Cyclization with hydrazonoyl halides forms imidazo[1,2-b]pyrazole derivatives, leveraging the thiazole’s nucleophilic sites .

Coordination Chemistry

The pyridine and thiazole moieties act as ligands for transition metals:

-

Pt(II) complexes exhibit strong visible-light absorption, enabling applications in optoelectronics.

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to specific positions:

Key Structural Comparisons

Analogous thiazole-pyridine derivatives exhibit varied reactivity based on substituent positions:

Eigenschaften

IUPAC Name |

ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZUZDXWJRXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CN=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-11-0 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(3-pyridinyl)-, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.